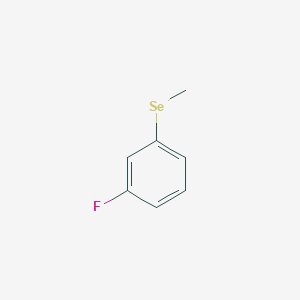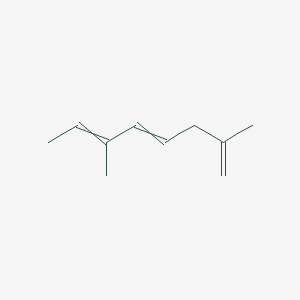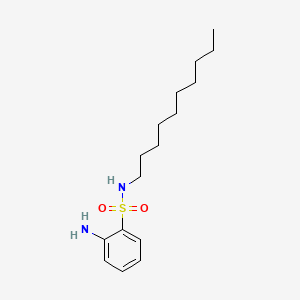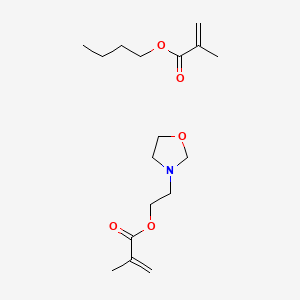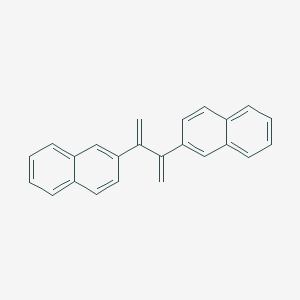
Guanine, 3-hydroxy-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanine, 3-hydroxy-9-methyl- is a derivative of guanine, one of the four main nucleotide bases found in DNA and RNA. This compound is of particular interest due to its unique structural modifications, which include a hydroxyl group at the 3rd position and a methyl group at the 9th position. These modifications can significantly alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanine derivatives often involves the modification of the guanine base through various chemical reactions. One common method involves the use of thiourea derivatives as guanidylating agents. This process typically requires coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of cyanamides that react with derivatized amines, often facilitated by copper-catalyzed cross-coupling chemistry .
Industrial Production Methods
Industrial production of guanine derivatives, including guanine, 3-hydroxy-9-methyl-, may involve large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Metal-catalyzed reactions and the use of polymer-supported guanidylation are often preferred for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Guanine, 3-hydroxy-9-methyl- can undergo various chemical reactions, including:
Oxidation: Guanine is known to be readily oxidized, forming products such as 8-oxo-7,8-dihydroguanine.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine can lead to the formation of 8-oxo-7,8-dihydroguanine, which has significant biological implications .
Scientific Research Applications
Guanine, 3-hydroxy-9-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA structures, particularly in the formation of G-quadruplexes.
Industry: Used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of guanine, 3-hydroxy-9-methyl- involves its interaction with nucleic acids and proteins. The hydroxyl and methyl groups can influence its binding affinity and specificity. For example, the compound can form stable hydrogen bonds with complementary bases in DNA and RNA, affecting the stability and function of these nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: An antiviral drug that is a derivative of guanine.
Acyclovir: Another antiviral guanine derivative used to treat herpes infections.
Penciclovir: Similar to acyclovir, used for treating herpes simplex virus infections.
Uniqueness
Guanine, 3-hydroxy-9-methyl- is unique due to its specific structural modifications, which can result in distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications.
Properties
CAS No. |
30345-28-9 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-amino-3-hydroxy-9-methylpurin-6-one |
InChI |
InChI=1S/C6H7N5O2/c1-10-2-8-3-4(12)9-6(7)11(13)5(3)10/h2,13H,1H3,(H2,7,9,12) |
InChI Key |
YMTGEOSREYBIRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N(C(=NC2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


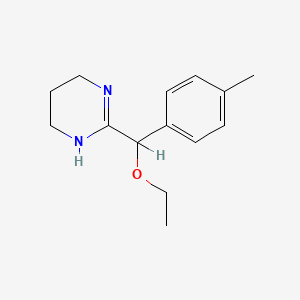
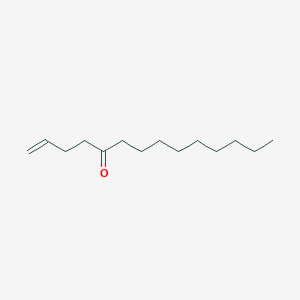
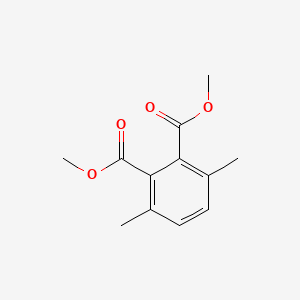
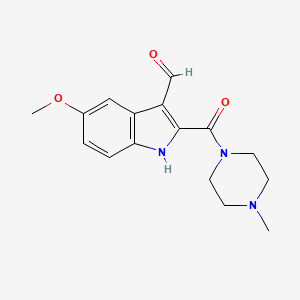
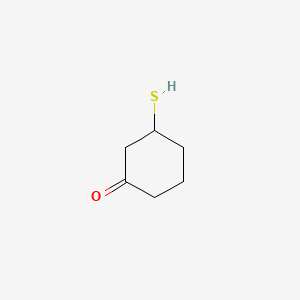


![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
